4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide
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Overview
Description
4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide is a complex organic compound that features a furan ring, a cyclohexylidene group, and a piperazine ring
Preparation Methods
The synthesis of 4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide involves multiple steps, starting with the preparation of the furan-2-yl and cyclohexylidene intermediates. The key steps include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the cyclohexylidene intermediate: This involves the reaction of cyclohexanone with suitable reagents to introduce the dioxo functionality.
Coupling of intermediates: The furan-2-yl and cyclohexylidene intermediates are coupled using a suitable linker, such as an aminoethyl group, under controlled conditions.
Introduction of the piperazine ring: The final step involves the reaction of the coupled intermediate with N-prop-2-enylpiperazine-1-carbothioamide under specific conditions to yield the target compound.
Chemical Reactions Analysis
4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexylidene group can be reduced to form cyclohexanol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the cyclohexylidene group can modulate the compound’s binding affinity. The piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide include:
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-2,3-dione share the furan ring structure.
Cyclohexylidene derivatives: Compounds like cyclohexanone and cyclohexanol share the cyclohexylidene group.
Piperazine derivatives: Compounds like N-prop-2-enylpiperazine and piperazine-1-carbothioamide share the piperazine ring.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O3S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H28N4O3S/c1-2-5-23-21(29)25-10-8-24(9-11-25)7-6-22-15-17-18(26)13-16(14-19(17)27)20-4-3-12-28-20/h2-4,12,15-16,26H,1,5-11,13-14H2,(H,23,29) |
InChI Key |
RTTLSUHRYFSGML-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
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